

# N-Carboxyethylrhodanine: A Comprehensive Technical Review

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## Compound of Interest

Compound Name: **N-Carboxyethylrhodanine**

Cat. No.: **B1346826**

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## Introduction

**N-Carboxyethylrhodanine**, a derivative of the rhodanine heterocyclic core, belongs to a class of compounds that has garnered significant attention in medicinal chemistry. Rhodanine and its derivatives are known to exhibit a wide array of biological activities, positioning them as privileged scaffolds in drug discovery. This technical guide provides a comprehensive review of the synthesis, potential biological activities, and experimental methodologies related to **N-Carboxyethylrhodanine** and its closely related analogs, with a focus on their potential as enzyme inhibitors. While literature specifically detailing **N-Carboxyethylrhodanine** is limited, this review extrapolates from the rich data available on N-substituted rhodanine and rhodanine-3-alkanoic acid derivatives to provide a predictive overview for researchers.

## Chemical Properties

Property	Value	Source
CAS Number	7025-19-6	Internal Data
Molecular Formula	C6H7NO3S2	Internal Data
Molecular Weight	205.25 g/mol	Internal Data
Canonical SMILES	C1(C(=O)N(CS1)CCC(=O)O)=S	Internal Data
IUPAC Name	3-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid	Internal Data

## Synthesis

The synthesis of N-substituted rhodanines, including **N-Carboxyethylrhodanine**, generally follows established protocols for the alkylation of the rhodanine nitrogen. A common and efficient method involves the reaction of rhodanine with a suitable alkylating agent in the presence of a base.

## General Experimental Protocol: Synthesis of N-Alkyl Rhodanine Derivatives

This protocol is a generalized procedure based on common methods for the synthesis of N-substituted rhodanines.

### Materials:

- Rhodanine
- 3-Bromopropionic acid (for **N-Carboxyethylrhodanine**) or other suitable alkyl halides/esters
- Base (e.g., potassium carbonate, sodium hydride, triethylamine)
- Solvent (e.g., dimethylformamide (DMF), acetone, ethanol)
- Glacial acetic acid

- Sodium acetate

Procedure:

- N-Alkylation:
  - Dissolve rhodanine in a suitable solvent such as DMF or acetone.
  - Add a molar equivalent of a base (e.g., potassium carbonate).
  - To this mixture, add a slight molar excess of the alkylating agent (e.g., 3-bromopropionic acid).
  - The reaction mixture is typically stirred at room temperature or heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
  - Upon completion, the reaction mixture is cooled, and the product is isolated by pouring the mixture into water and filtering the resulting precipitate. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
- Knoevenagel Condensation (for 5-substituted derivatives):
  - The N-substituted rhodanine can be further functionalized at the 5-position via a Knoevenagel condensation with an appropriate aldehyde.
  - The N-substituted rhodanine and an equimolar amount of the desired aldehyde are dissolved in glacial acetic acid.
  - Anhydrous sodium acetate is added as a catalyst.
  - The mixture is refluxed for several hours.
  - After cooling, the reaction mixture is poured into cold water, and the precipitated solid is collected by filtration, washed with water, and purified by recrystallization.

## Biological Activities and Quantitative Data

Rhodanine derivatives have been extensively studied for a variety of biological activities, with enzyme inhibition being a prominent feature. The data presented below is for rhodanine-3-acetic acid derivatives and other N-substituted rhodanines, which serve as valuable predictors for the potential activity of **N-Carboxyethylrhodanine**.

## Enzyme Inhibition

N-substituted rhodanine derivatives have shown potent inhibitory activity against several enzymes, including carbonic anhydrases and acetylcholinesterase.[\[1\]](#)[\[2\]](#)

Table 1: Inhibition Constants (Ki) of N-substituted Rhodanine Derivatives against Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE)[\[1\]](#)

Compound Class	Target Enzyme	Ki Range (nM)
N-substituted rhodanine derivatives	hCA I	43.55 ± 14.20 to 89.44 ± 24.77
N-substituted rhodanine derivatives	hCA II	16.97 ± 1.42 to 64.57 ± 13.27
N-substituted rhodanine derivatives	AChE	66.35 ± 8.35 to 141.92 ± 12.63

## Antibacterial Activity

Rhodanine-3-acetic acid derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains.[\[3\]](#)[\[4\]](#)

Table 2: Minimum Inhibitory Concentration (MIC) of Rhodanine-3-acetic Acid Derivatives against *Staphylococcus aureus*[\[3\]](#)

Compound ID	Substituent at C-5	MIC (µg/mL)
6k	Varies (specific structure not detailed in snippet)	2
6k (against MDR <i>S. aureus</i> )	Varies (specific structure not detailed in snippet)	1

MDR: Multidrug-resistant

## Anticancer Activity

Derivatives of rhodanine-3-acetic acid have also been investigated for their antiproliferative effects against various human cancer cell lines.[\[5\]](#)

Table 3: IC50 Values of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide Derivatives[\[5\]](#)

Cell Line	Cancer Type	IC50 Range (μM)
A549	Lung adenocarcinoma	7.0 - 20.3
PC-3	Prostate cancer	7.0 - 20.3
HepG2	Hepatocellular carcinoma	7.0 - 20.3

## Experimental Protocols

### Carbonic Anhydrase Inhibition Assay

This protocol is based on the methodology described for testing N-substituted rhodanine derivatives.[\[1\]](#)

Principle:

The inhibitory effect on carbonic anhydrase is determined by measuring the inhibition of the enzyme-catalyzed hydration of p-nitrophenyl acetate (p-NPA), which is monitored spectrophotometrically.

Materials:

- Human carbonic anhydrase I and II (hCA I and hCA II)
- p-Nitrophenyl acetate (p-NPA) as substrate
- Tris-SO<sub>4</sub> buffer (pH 7.4)

- **N-Carboxyethylrhodanine** or other test compounds
- 96-well microplate reader

Procedure:

- Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).
- In a 96-well plate, add Tris-SO<sub>4</sub> buffer, the enzyme solution, and the test compound solution at various concentrations.
- Pre-incubate the mixture at room temperature for a specified time.
- Initiate the reaction by adding the substrate solution (p-NPA).
- Monitor the increase in absorbance at a specific wavelength (e.g., 400 nm) over time using a microplate reader.
- The rate of the reaction is calculated from the linear portion of the absorbance curve.
- The inhibition percentage is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
- IC<sub>50</sub> values are determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
- Inhibition constants (K<sub>i</sub>) can be calculated from the IC<sub>50</sub> values using the Cheng-Prusoff equation.[\[6\]](#)

## Antibacterial Susceptibility Testing (MIC Determination)

This is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[\[3\]](#)[\[4\]](#)

Principle:

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a common

technique.

Materials:

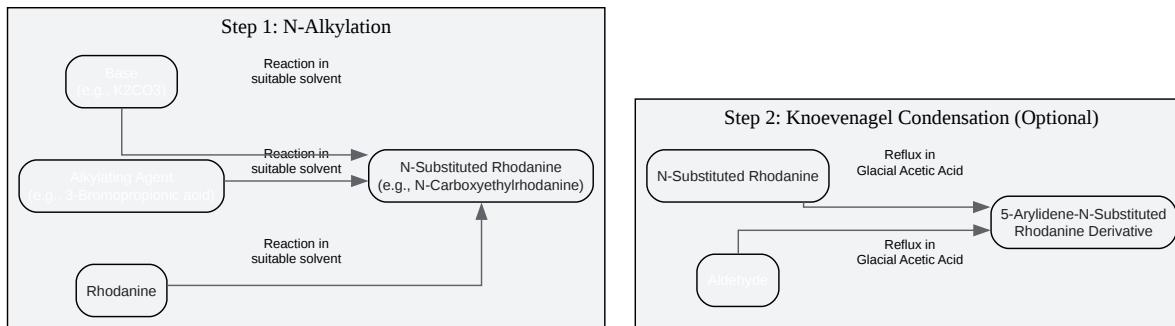
- Bacterial strains (e.g., *Staphylococcus aureus*)
- Mueller-Hinton Broth (MHB) or other suitable growth medium
- **N-Carboxyethylrhodanine** or other test compounds
- 96-well microplates
- Spectrophotometer or microplate reader

Procedure:

- Prepare a stock solution of the test compound in a suitable solvent.
- Perform serial two-fold dilutions of the test compound in the growth medium in a 96-well microplate.
- Prepare a standardized inoculum of the test bacterium (e.g., adjusted to 0.5 McFarland standard).
- Inoculate each well of the microplate with the bacterial suspension.
- Include positive (no compound) and negative (no bacteria) controls.
- Incubate the plates at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

## Visualizations

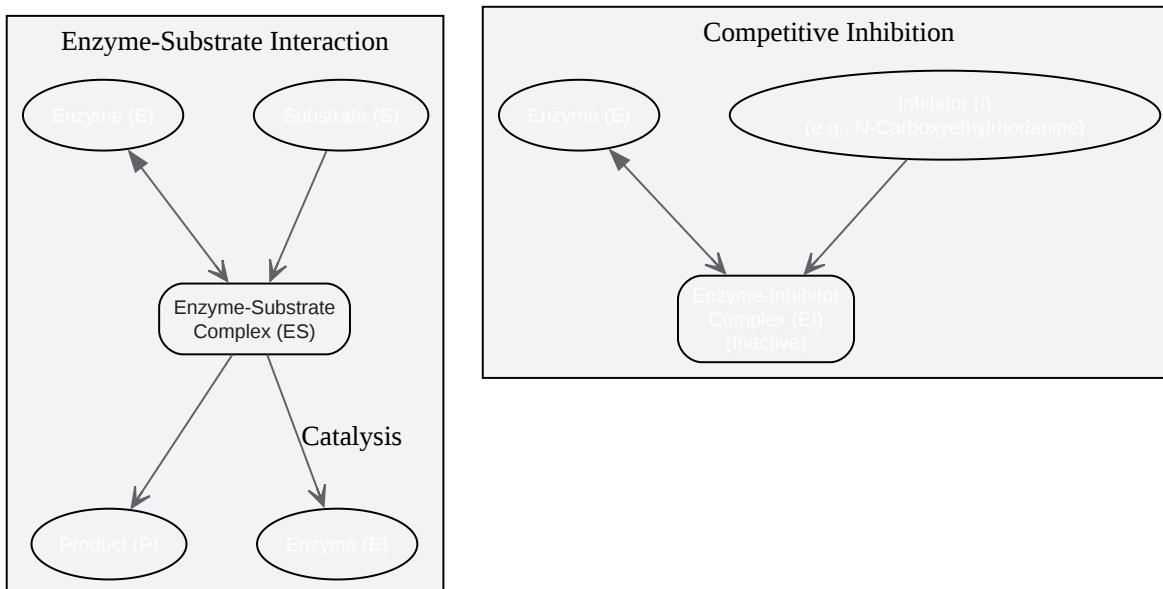
## General Synthesis Workflow for N-Substituted Rhodanine Derivatives



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Caption: General two-step synthesis of 5-arylidene-N-substituted rhodanine derivatives.

## Conceptual Diagram of Competitive Enzyme Inhibition



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Caption: A simplified model of competitive enzyme inhibition by an N-substituted rhodanine.

## Conclusion

**N-Carboxyethylrhodanine** represents a promising, yet under-investigated, member of the rhodanine family. Based on the extensive research on analogous N-substituted rhodanine and rhodanine-3-alkanoic acid derivatives, it is plausible to predict that **N-Carboxyethylrhodanine** will exhibit significant biological activities, particularly as an inhibitor of various enzymes. The synthetic routes are well-established, allowing for its straightforward preparation and subsequent biological evaluation. This review provides a foundational guide for researchers interested in exploring the therapeutic potential of **N-Carboxyethylrhodanine**, offering insights into its synthesis, potential biological targets, and the experimental protocols required for its investigation. Further dedicated studies are warranted to fully elucidate the specific properties and mechanisms of action of **N-Carboxyethylrhodanine**.

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